molecular formula C19H23NO4S B491896 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid CAS No. 380344-35-4

4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid

Cat. No.: B491896
CAS No.: 380344-35-4
M. Wt: 361.5g/mol
InChI Key: OGLNQJYJSZKXKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid typically involves the sulfonation of 5-tert-butyl-2,3-dimethylbenzene followed by the amidation with 4-aminobenzoic acid. The reaction conditions often require the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the amidation step may involve the use of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or benzoic acid derivatives.

Scientific Research Applications

4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid is utilized in various scientific research applications, including:

    Proteomics: Used as a reagent for the study of protein interactions and modifications.

    Medicinal Chemistry: Investigated for its potential therapeutic properties and as a scaffold for drug development.

    Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzoic acid moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid is unique due to its combination of a sulfonamide group and a benzoic acid moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research in proteomics and medicinal chemistry.

Properties

IUPAC Name

4-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-12-10-15(19(3,4)5)11-17(13(12)2)25(23,24)20-16-8-6-14(7-9-16)18(21)22/h6-11,20H,1-5H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLNQJYJSZKXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321534
Record name 4-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787621
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380344-35-4
Record name 4-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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